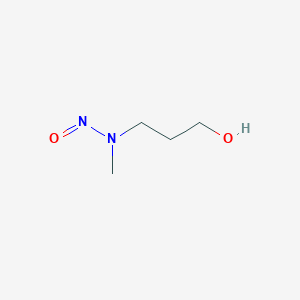
Potassium Diphenylphosphanide
Vue d'ensemble
Description
Potassium diphenylphosphanide is an organophosphorus compound with the chemical formula (C6H5)2PK. It is a white or pale yellow crystalline powder that is soluble in organic solvents such as diethyl ether and dimethylformamide. This compound is known for its stability in air and its utility in various chemical reactions, particularly in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium diphenylphosphanide can be synthesized through the reaction of diphenylphosphine with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolve diphenylphosphine in anhydrous tetrahydrofuran.
- Add potassium metal to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the inert atmosphere and precise temperature control.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium diphenylphosphanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form diphenylphosphine oxide.
Reduction: Can be reduced to diphenylphosphine under specific conditions.
Substitution: Participates in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions often occur in the presence of halides or other electrophiles.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various organophosphorus compounds depending on the electrophile used.
Applications De Recherche Scientifique
Potassium diphenylphosphanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of chiral ligands for asymmetric catalysis.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of potassium diphenylphosphanide involves its role as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming new chemical bonds. This nucleophilic behavior is central to its reactivity and utility in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Sodium diphenylphosphanide: Similar in structure and reactivity but uses sodium instead of potassium.
Lithium diphenylphosphanide: Another analogous compound with lithium as the metal component.
Diphenylphosphine: The parent compound from which potassium diphenylphosphanide is derived.
Uniqueness: this compound is unique due to its specific reactivity and stability. The choice of potassium as the metal component provides distinct advantages in terms of solubility and reactivity compared to its sodium and lithium counterparts. This makes it particularly valuable in certain synthetic applications where these properties are crucial.
Propriétés
IUPAC Name |
potassium;diphenylphosphanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYZQXPJKJTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10KP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453057 | |
| Record name | KPPh2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15475-27-1 | |
| Record name | KPPh2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium diphenylphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Diphenylphosphanide interact with Aluminum Chloride, and what is the significance of the resulting product?
A1: this compound reacts with metastable Aluminum Chloride (AlCl⋅(Et2O)n) to form the compound K[Al4(PPh2)7PPh]. [] This product is significant because it contains an Aluminum(II) center stabilized by both phosphanide (PPh2) and phosphinidene (PPh) ligands. This is the first reported example of an Aluminum(II) phosphinidene complex. [] The formation of this compound also provides insight into the mechanism of Aluminum Phosphide (AlP) formation, suggesting that Aluminum(II) intermediates play a crucial role in this process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)













